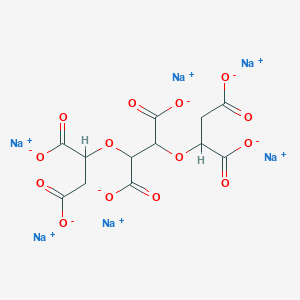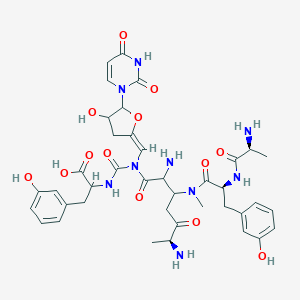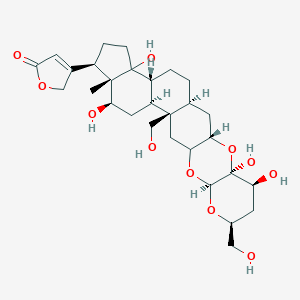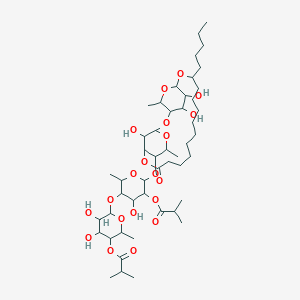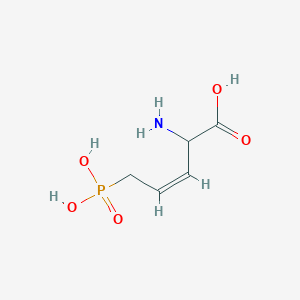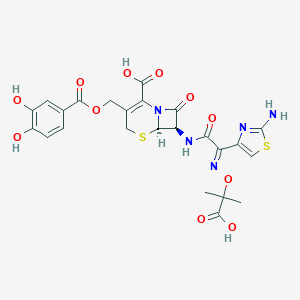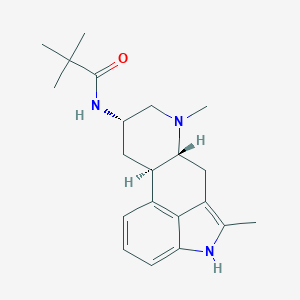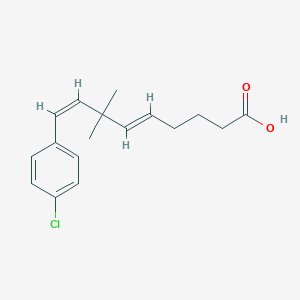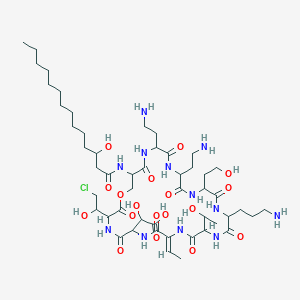
Syringostatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringostatin A is a natural product found in Pseudomonas syringae with data available.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Applications in Neuroendocrine Tumors
Syringostatin A, as a part of somatostatin analogs, has been studied for its role in the treatment of neuroendocrine tumors (NETs). Research shows that somatostatin analogs like lanreotide and octreotide, which may include this compound, are effective in controlling tumor growth in patients with gastroenteropancreatic (GEP)-NETs. They have been found to improve progression-free survival and reduce tumor markers, suggesting their potential utility in managing these tumors (Paragliola et al., 2016).
2. Role in Angiogenesis Inhibition
This compound may have potential applications in inhibiting angiogenesis, which is a crucial process in tumor growth and metastasis. Studies have shown that antiangiogenic therapy, including compounds like endostatin and angiostatin, can effectively inhibit the growth of cancers such as ovarian cancer (Yokoyama et al., 2000).
3. Impact on Insulin Secretion
This compound has been researched for its effects on insulin secretion. A study demonstrated that syringin, a key component of this compound, can induce insulin secretion in Wistar rats, highlighting its potential application in diabetes treatment. This effect is mediated through acetylcholine release, stimulating muscarinic M3 receptors in pancreatic cells (Liu et al., 2008).
4. Apoptotic Effects in Cancer Cells
Research has also explored the apoptotic effects of syringic acid, a component of this compound, in cancer cells. It has been found to induce cell death in oral squamous carcinoma cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment (Abijeth & Ezhilarasan, 2020).
5. Cognitive Function Enhancement
This compound might also have implications in enhancing cognitive functions. Somatostatin, a part of which could include this compound, plays a significant role in memory and cognition. It is being considered for potential therapies in neurodegenerative disorders involving cognitive dysfunctions (Tuboly & Vécsei, 2012).
Eigenschaften
CAS-Nummer |
125051-66-3 |
|---|---|
Molekularformel |
C50H87ClN12O18 |
Molekulargewicht |
1179.7 g/mol |
IUPAC-Name |
2-[(9Z)-21,24-bis(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H87ClN12O18/c1-4-6-7-8-9-10-11-12-13-15-28(66)24-36(68)55-34-26-81-50(80)38(35(67)25-51)62-48(77)39(40(69)49(78)79)63-41(70)29(5-2)56-47(76)37(27(3)65)61-45(74)30(16-14-20-52)57-44(73)33(19-23-64)60-43(72)31(17-21-53)58-42(71)32(18-22-54)59-46(34)75/h5,27-28,30-35,37-40,64-67,69H,4,6-26,52-54H2,1-3H3,(H,55,68)(H,56,76)(H,57,73)(H,58,71)(H,59,75)(H,60,72)(H,61,74)(H,62,77)(H,63,70)(H,78,79)/b29-5- |
InChI-Schlüssel |
SOKGGVHELUKAFO-SDYNXESYSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Synonyme |
syringostatin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


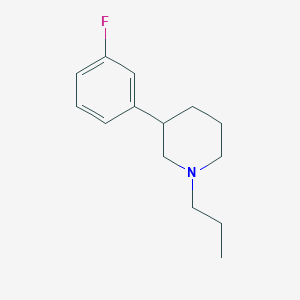
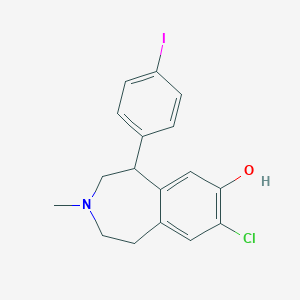
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
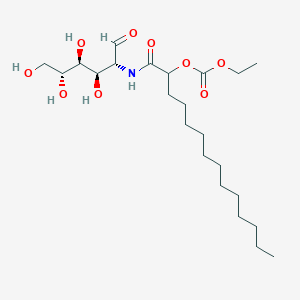
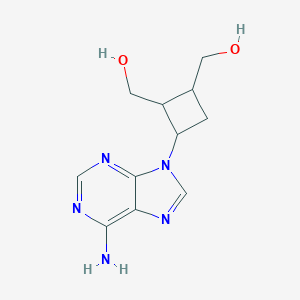
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
